

# A Technical Guide to High-Purity Hydroxymetronidazole-d4 for Research Applications

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## Compound of Interest

Compound Name: *Hydroxymetronidazole-d4*

Cat. No.: *B588367*

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This technical guide provides an in-depth overview of high-purity **Hydroxymetronidazole-d4**, a deuterated analog of the primary metabolite of Metronidazole. Designed for researchers, scientists, and professionals in drug development, this document outlines commercial suppliers, presents key quantitative data, details relevant experimental protocols, and illustrates its primary application in pharmacokinetic studies.

## Commercial Suppliers and Product Specifications

High-purity **Hydroxymetronidazole-d4** is available from several specialized chemical suppliers who provide it as a labeled internal standard for analytical and research purposes. The table below summarizes the offerings from prominent vendors.

| Supplier                  | Product Name             | CAS Number    | Purity                                 | Available Quantities              |
|---------------------------|--------------------------|---------------|--|-----------------------------------|
| Simson Pharma Limited     | Hydroxy Metronidazole D4 | 1215071-08-1  | >90% (Chromatographic Purity)[1]       | Inquire                           |
| United States Biological  | Hydroxy Metronidazole-d4 | 1215071-08-1  | Highly Purified[2]                     | 1mg[2]                            |
| Coompo Research Chemicals | Hydroxy Metronidazole-d4 | 1215071-08-1  | 98%[2]                                 | 1mg, 10mg                         |
| LookChem (Marketplace)    | Hydroxy Metronidazole-d4 | 1215071-08-1  | 95.00% to >98% (Varies by supplier)[3] | 1mg, 10mg (Varies by supplier)[3] |
| LGC Standards             | Hydroxy Metronidazole-d4 | Not specified | Not specified                          | Inquire                           |

Note: Purity specifications and available quantities are subject to change and may vary by batch. It is recommended to request a Certificate of Analysis (CoA) from the supplier for the most current and detailed information.

## Physicochemical Properties

| Property           | Value                                      |
|--------------------|--|
| Molecular Formula  | C6H5D4N3O4[1][2]                           |
| Molecular Weight   | 191.18 g/mol [2]                           |
| Appearance         | Off-White Solid[2]                         |
| Melting Point      | 118-120°C[3]                               |
| Solubility         | DMSO (Slightly), Methanol (Slightly)[2][3] |
| Storage Conditions | -20°C, under an inert atmosphere[3]        |

## Experimental Protocols

The following sections detail generalized methodologies for the synthesis, quality control, and application of **Hydroxymetronidazole-d4**, based on available literature.

### General Synthesis Approach

The synthesis of deuterated analogues of metronidazole typically involves the substitution of hydrogen with deuterium.<sup>[4][5]</sup> A plausible synthetic route for **Hydroxymetronidazole-d4** would involve the use of deuterated reagents in the final steps of the synthesis of the parent molecule. For instance, a common strategy for deuteriation is the use of deuterium oxide (D<sub>2</sub>O) in the presence of a suitable catalyst.<sup>[6]</sup>

Illustrative Synthesis Steps:

- **Starting Material:** A suitable precursor to the hydroxymetronidazole molecule.
- **Deuteriation:** Introduction of deuterium atoms at the desired positions. This can be achieved through various chemical reactions, such as reduction with a deuterated reducing agent or acid/base-catalyzed exchange with a deuterium source.
- **Purification:** The crude product is purified using techniques like column chromatography to achieve high purity.
- **Characterization:** The final product is characterized by methods such as <sup>1</sup>H-NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

### Quality Control and Analytical Methods

The quality and purity of **Hydroxymetronidazole-d4** are typically assessed using a combination of spectroscopic and chromatographic techniques, as evidenced by sample Certificates of Analysis for related deuterated compounds.<sup>[1][7][8]</sup>

#### 3.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound.

- Column: A reverse-phase column, such as a C18 column (e.g., Agilent Poroshell SB C18), is commonly used.[9]
- Mobile Phase: A gradient mobile phase is often employed. For example, a mixture of 0.1% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B).[9]
- Flow Rate: A typical flow rate is around 0.2 ml/min.[9]
- Detection: UV detection at a wavelength suitable for the nitroimidazole chromophore (e.g., 311 nm for 2-hydroxymetronidazole).[10]
- Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks.

### 3.2.2. Mass Spectrometry (MS) for Structural Confirmation and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the deuterated compound and to determine the degree of isotopic enrichment.

- Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
- Analysis: The mass spectrum will show a peak corresponding to the molecular ion of **Hydroxymetronidazole-d4**. The isotopic distribution of this peak is analyzed to calculate the percentage of d4, d3, etc., which indicates the isotopic enrichment.[7][8]

### 3.2.3. Nuclear Magnetic Resonance (<sup>1</sup>H-NMR) Spectroscopy for Structural Confirmation

<sup>1</sup>H-NMR spectroscopy is used to confirm the chemical structure of the compound. The spectrum of the deuterated compound will show the absence of signals at the positions where deuterium atoms have been incorporated, confirming the success of the deuteration. The spectrum should be consistent with the expected structure.[1]

## Application in Pharmacokinetic Studies

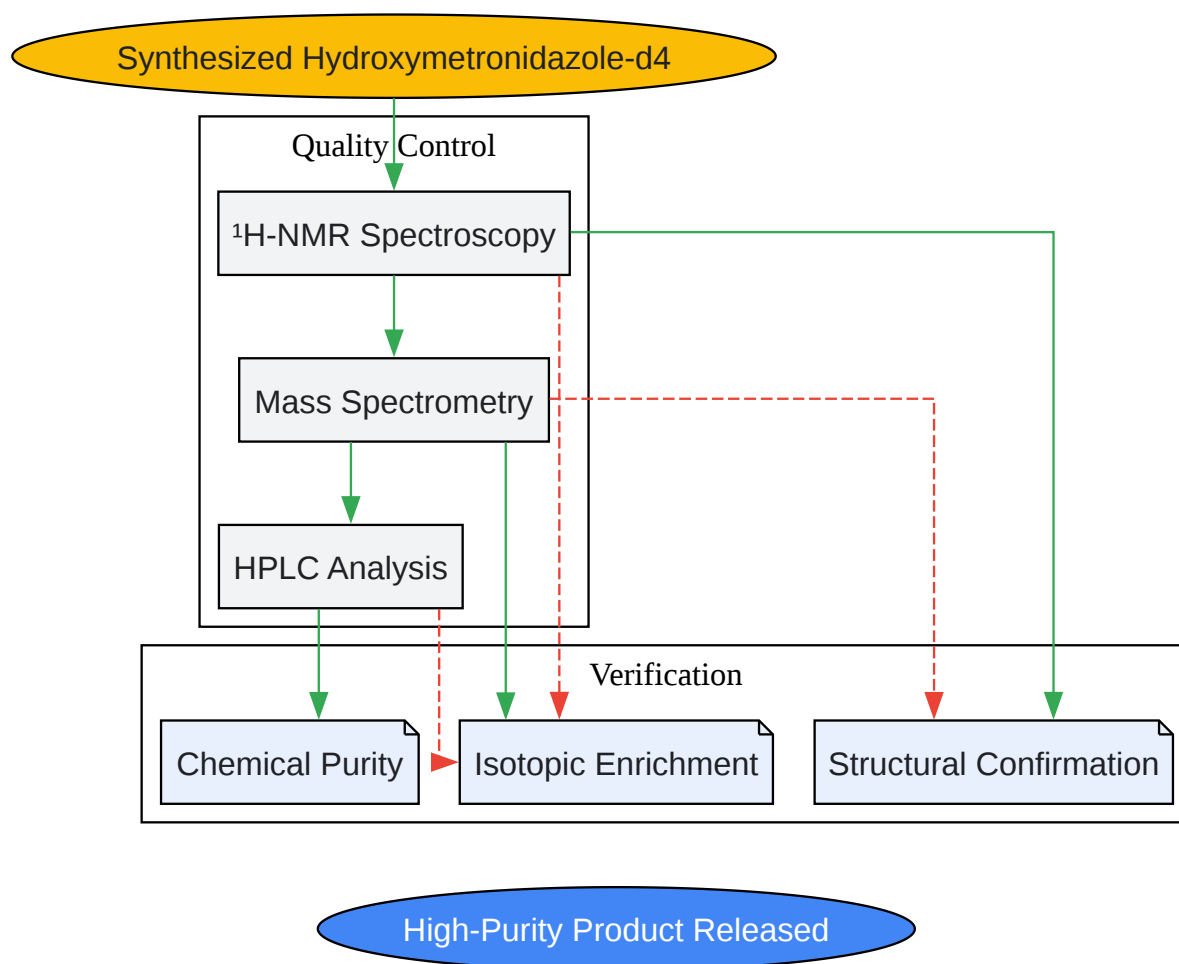
The primary application of high-purity **Hydroxymetronidazole-d4** is as an internal standard in pharmacokinetic (PK) studies of metronidazole.[9] Its deuterated nature makes it an ideal internal standard for mass spectrometry-based quantification methods, such as LC-MS/MS.

Below is a diagram illustrating the typical workflow for a pharmacokinetic study utilizing **Hydroxymetronidazole-d4**.

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

## Logical Relationship of Quality Control

The following diagram illustrates the logical flow of quality control checks for ensuring the identity and purity of **Hydroxymetronidazole-d4**.



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